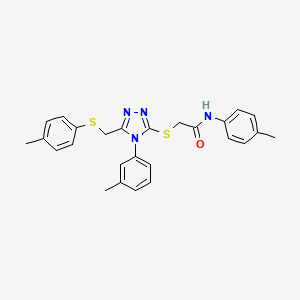

N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the thioether group: This step may involve the reaction of the triazole intermediate with a thiol compound under basic conditions.

Acylation: The final step could involve the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

Substitution: Aromatic substitution reactions can occur on the aromatic rings, introducing different substituents.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.

Thioether-containing compounds: Molecules with sulfur atoms bonded to carbon atoms.

Acetamide derivatives: Compounds with acetamide functional groups.

Uniqueness

“N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” is unique due to its specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole derivative with significant potential in medicinal chemistry. This compound is known for its diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The following sections will explore its biological activity based on recent research findings.

- Molecular Formula: C26H26N4OS2

- Molecular Weight: 474.6 g/mol

- CAS Number: 539811-17-1

Triazole derivatives like this compound typically function by inhibiting specific enzymes or pathways involved in microbial growth and inflammation. The presence of sulfur and nitrogen in the triazole ring enhances its interaction with biological targets, making it a promising candidate for drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. For instance, derivatives similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. In vitro tests showed that at concentrations as low as 50 µg/mL, these compounds could reduce bacterial viability by over 60% compared to controls .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through cytokine release assays in peripheral blood mononuclear cells (PBMCs). At a concentration of 100 µg/mL, this compound significantly decreased the production of pro-inflammatory cytokines such as TNF-α and IL-6 . Specifically, it was noted that the compound inhibited TNF-α production by approximately 44–60%, aligning with findings from other triazole derivatives that demonstrated similar effects .

Antifungal Activity

The compound has also shown promising antifungal activity against various fungal strains. Studies indicated that it could inhibit fungal growth at concentrations comparable to established antifungal agents. The mechanism appears to involve disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis, a critical component of fungal cell membranes .

Study 1: Evaluation of Biological Activity

In a comprehensive study published in PMC, researchers synthesized several triazole derivatives and evaluated their biological activities. Among these, this compound was highlighted for its low toxicity profile and significant inhibitory effects on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS) .

Study 2: Comparative Analysis with Other Derivatives

Another study compared the biological activities of various triazole derivatives. This compound was found to have superior anti-inflammatory properties compared to its analogs due to its unique substituents which enhance its interaction with biological targets .

Properties

CAS No. |

539811-17-1 |

|---|---|

Molecular Formula |

C26H26N4OS2 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

N-(4-methylphenyl)-2-[[4-(3-methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C26H26N4OS2/c1-18-7-11-21(12-8-18)27-25(31)17-33-26-29-28-24(16-32-23-13-9-19(2)10-14-23)30(26)22-6-4-5-20(3)15-22/h4-15H,16-17H2,1-3H3,(H,27,31) |

InChI Key |

MZCTYVRAVDPQOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CSC4=CC=C(C=C4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.